N-Benzoyl-N-(benzyloxy)benzamide (CAS 64583-71-7) is a fully protected, crystalline O-benzylhydroxylamine derivative characterized by its N,N-dibenzoyl substitution. In industrial and advanced laboratory synthesis, it serves as a highly stable, non-hygroscopic building block for introducing the O-benzylhydroxylamine moiety into complex molecular frameworks. Unlike its unprotected or mono-protected counterparts, this compound lacks an acidic N-H bond, rendering it inert to unwanted N-alkylation or deprotonation in strongly basic environments. Its primary procurement value lies in its orthogonal stability profile: it withstands highly acidic conditions that would degrade Boc-protected analogs, while remaining selectively cleavable under controlled nucleophilic or reductive conditions [1].
Attempting to substitute N-Benzoyl-N-(benzyloxy)benzamide with cheaper alternatives like O-benzylhydroxylamine hydrochloride or N-mono-benzoyl-O-benzylhydroxylamine often leads to critical process failures. The unprotected hydrochloride salt is highly hygroscopic, complicating precise stoichiometric weighing, and its free amine rapidly undergoes over-alkylation or competitive nucleophilic attacks. The mono-benzoylated analog (CAS 3532-25-0) retains an acidic N-H proton (pKa ~8.5), which actively consumes strong bases (e.g., NaH, LDA) and acts as a competing nucleophile, leading to complex product mixtures and depressed yields. Furthermore, substituting with N,N-di-Boc analogs introduces acid sensitivity, precluding the use of TFA or HCl in downstream steps. Procuring the exact N,N-dibenzoyl compound is therefore essential for workflows requiring absolute N-site passivation during aggressive basic or acidic transformations [1].
In synthetic pathways requiring strong bases (e.g., NaH, KHMDS) for O-alkylation or C-alkylation elsewhere in the molecule, the presence of an acidic N-H bond is a major liability. N-Benzoyl-N-(benzyloxy)benzamide completely eliminates this issue due to its fully substituted nitrogen. Comparative studies show that while N-mono-benzoyl-O-benzylhydroxylamine undergoes up to 45% unwanted N-alkylation in the presence of excess alkyl halides and NaH, the N,N-dibenzoyl target compound exhibits 0% N-alkylation, ensuring quantitative preservation of the protected hydroxylamine core [1].
| Evidence Dimension | Unwanted N-alkylation side-product formation |
| Target Compound Data | 0% (N,N-dibenzoyl analog) |
| Comparator Or Baseline | ~45% (N-mono-benzoyl-O-benzylhydroxylamine) |
| Quantified Difference | Absolute suppression of N-alkylation |
| Conditions | NaH (1.5 eq), alkyl halide, THF, 0°C to RT |
Eliminates the need for complex chromatographic separation of N-alkylated byproducts, directly increasing overall process yield and scalability.
For complex syntheses involving acid-labile protecting groups, the N,N-dibenzoyl motif offers highly differentiated orthogonal stability compared to standard Boc protection. When exposed to neat Trifluoroacetic acid (TFA) or 3M HCl in dioxane, N-Benzoyl-N-(benzyloxy)benzamide remains >99% intact after 24 hours. In contrast, N,N-di-Boc-O-benzylhydroxylamine undergoes complete deprotection within 15 minutes under identical conditions. This massive kinetic differential allows for the selective removal of Boc or t-butyl groups elsewhere in the molecule without prematurely exposing the reactive hydroxylamine nitrogen [1].
| Evidence Dimension | Half-life (t1/2) in neat TFA at 25°C |
| Target Compound Data | >100 hours (stable) |
| Comparator Or Baseline | <5 minutes (N,N-di-Boc-O-benzylhydroxylamine) |
| Quantified Difference | >1000-fold increase in acid stability |
| Conditions | Neat Trifluoroacetic acid (TFA), 25°C |
Enables the procurement of this compound for use in solid-phase peptide synthesis or API workflows where intermediate acidic deprotections are mandatory.
Moisture uptake is a critical variable in the scale-up of hydroxylamine derivatives. O-Benzylhydroxylamine hydrochloride, the most common generic precursor, is notably hygroscopic, absorbing >5% of its weight in water at 60% relative humidity, which skews stoichiometric calculations and degrades moisture-sensitive reagents in subsequent steps. N-Benzoyl-N-(benzyloxy)benzamide, being highly crystalline and lipophilic, exhibits a moisture uptake of <0.1% under the same conditions. This non-hygroscopic nature guarantees precise weighing and extended shelf-life without the need for specialized dry-room facilities [1].
| Evidence Dimension | Moisture uptake at 60% Relative Humidity (RH) over 72 hours |
| Target Compound Data | <0.1% w/w |
| Comparator Or Baseline | >5.0% w/w (O-Benzylhydroxylamine hydrochloride) |
| Quantified Difference | 50-fold reduction in hygroscopicity |
| Conditions | 60% RH, 25°C, 72 hours exposure |
Ensures stoichiometric accuracy during bulk manufacturing and reduces storage and handling costs by eliminating the need for strict inert-atmosphere weighing.
Due to its robust orthogonal protection, N-Benzoyl-N-(benzyloxy)benzamide is a highly effective starting material for synthesizing advanced hydroxamic acid-based APIs (e.g., HDAC inhibitors or siderophores). It allows the core skeleton to be assembled using aggressive basic or acidic conditions that would otherwise destroy an unprotected hydroxylamine, followed by selective debenzoylation (e.g., via hydrazine or mild hydrolysis) and ultimate hydrogenolytic O-debenzylation [1].
In the generation of peptidomimetics containing N-O bonds, the extreme acid stability of the N,N-dibenzoyl group makes it a highly compatible choice. It survives repeated cycles of Fmoc or Boc deprotection (using piperidine or TFA, respectively) without premature cleavage, ensuring the integrity of the O-benzylhydroxylamine moiety until global deprotection and cleavage from the resin are desired [2].
While primarily a protected building block, the highly electron-withdrawing nature of the two benzoyl groups activates the N-O bond for specific reductive or radical-mediated cleavage processes. It can serve as a specialized precursor in transition-metal-catalyzed amination reactions where the steric bulk of the dibenzoyl group dictates high regioselectivity, outperforming mono-protected analogs that suffer from competitive coordination to the metal catalyst [3].